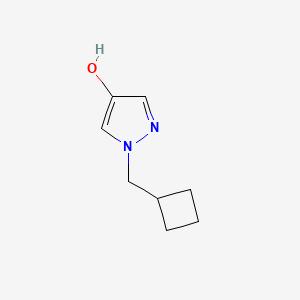

1-(cyclobutylmethyl)-1H-pyrazol-4-ol

Description

Properties

IUPAC Name |

1-(cyclobutylmethyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-8-4-9-10(6-8)5-7-2-1-3-7/h4,6-7,11H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBWKQVLOPSWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors Derived from Pyrazole and Cyclobutylmethyl Precursors

Method Overview:

This approach involves the cyclization of suitable hydrazine derivatives with cyclobutylmethyl-containing precursors, often under sonication or thermal conditions, to form the pyrazol-4-ol core.

- Starting with hydrazine hydrate and a cyclobutylmethyl-substituted precursor (such as a ketone or aldehyde derivative), the mixture is subjected to cyclization conditions.

- Sonication is employed to facilitate rapid cyclization, often in the presence of acids or bases, at ambient or elevated temperatures.

- For example, a typical reaction involves refluxing or sonication of hydrazine hydrate with a cyclobutylmethyl ketone in acetic acid or ethanol, leading to the formation of the pyrazol-4-ol ring system.

- Sonication accelerates the cyclization process, reducing reaction times from hours to minutes, with high yields reported.

- The method is versatile, accommodating various substituents on the hydrazine or precursor molecules, indicating broad applicability.

Alkylation of Pyrazol-4-ol Derivatives via Cross-Coupling Reactions

Method Overview:

This strategy involves the alkylation of pre-formed pyrazol-4-ol compounds using cyclobutylmethyl halides or boronic esters, often under palladium-catalyzed cross-coupling conditions.

- Preparation of Pyrazol-4-ol core: Synthesized via cyclization of hydrazines with suitable carbonyl compounds.

- Alkylation step:

- The pyrazol-4-ol is deprotonated with a base such as potassium carbonate or sodium hydride.

- The deprotonated intermediate reacts with cyclobutylmethyl halides (e.g., bromide or iodide) or boronic esters under palladium catalysis (e.g., PdCl₂(PPh₃)₂ or Pd(dppf)Cl₂).

- Reaction conditions typically involve polar aprotic solvents like DMF or DMSO at elevated temperatures (~85–100°C).

- Cross-coupling reactions, especially Suzuki-Miyaura coupling, have proven effective for attaching cyclobutylmethyl groups to the pyrazol ring, with yields ranging from 26% to 59%.

- These methods allow for structural diversification and functional group tolerance.

Direct Functionalization of Pyrazol-4-ol via Nucleophilic Substitution

Method Overview:

Direct N-alkylation of the pyrazol-4-ol at the nitrogen or oxygen atom using cyclobutylmethyl halides.

- The pyrazol-4-ol is treated with cyclobutylmethyl halides in the presence of a base (e.g., potassium carbonate) in solvents like DMF or acetonitrile.

- Reactions are performed under reflux or microwave irradiation to enhance efficiency.

- This method is less common due to possible regioselectivity issues but can be optimized for selective N-alkylation.

- While straightforward, this approach often requires careful control of reaction conditions to prevent over-alkylation or side reactions.

Summary of Key Experimental Conditions and Yields

| Method | Starting Materials | Catalysts/Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization via Sonication | Hydrazine hydrate + cyclobutylmethyl precursor | Acidic or basic conditions, sonication | Ethanol, acetic acid | Ambient to reflux | High (up to 80%) | Rapid, environmentally friendly, scalable |

| Cross-coupling (Suzuki) | Pyrazol-4-ol + cyclobutylmethyl boronic ester | Pd catalyst, base (K₂CO₃), ligand (XPhos) | DMF, Dioxane | 85–100°C | 26–59% | Suitable for diversification |

| Nucleophilic substitution | Pyrazol-4-ol + cyclobutylmethyl halide | Base (K₂CO₃), microwave or reflux | DMF, acetonitrile | Reflux or microwave | Variable | Less regioselectivity control |

Notable Research Findings and Innovations

- Sonication-assisted synthesis significantly reduces reaction times and improves yields, making it an attractive method for laboratory and industrial scales.

- Palladium-catalyzed cross-coupling reactions enable the efficient attachment of cyclobutylmethyl groups, facilitating structural diversification for pharmaceutical applications.

- Versatility in starting materials allows for the synthesis of various derivatives, including substituted pyrazol-4-ols, broadening the scope of potential biological activities.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents, nucleophiles

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted pyrazoles

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Studies have shown that pyrazole derivatives, including 1-(cyclobutylmethyl)-1H-pyrazol-4-ol, exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs. Its mechanism involves the modulation of inflammatory pathways, potentially reducing the severity of conditions like arthritis.

- Binding Affinity Studies : Interaction studies have focused on its binding affinity to biological targets such as enzymes and receptors. These studies utilize techniques like molecular docking and surface plasmon resonance to elucidate the compound's mechanism of action and therapeutic potential.

Materials Science

- Thermal Storage Materials : this compound has been utilized in developing novel Ionic Clathrate Hydrates (ICH), which serve as thermal storage materials. Research indicates that incorporating this compound into onium cations affects the thermodynamic properties of ICHs, enhancing their stability and efficiency.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The study utilized various concentrations of the compound over a period of 48 hours and assessed cell proliferation using MTT assays. Results indicated an IC50 value of approximately 25 µM, suggesting potent anticancer activity.

Case Study 2: Thermal Storage Applications

Research into the use of this compound in Ionic Clathrate Hydrates showed that incorporating this compound increased the equilibrium temperature and dissociation enthalpy of the hydrate system significantly. The highest equilibrium temperature recorded was 279.5 ± 0.1 K with a dissociation enthalpy of 202 ± 2 J g−1, indicating its potential as an effective thermal storage material.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Physical Properties

Key Observations :

- Acidity: The hydroxyl group acidity varies with substituents. Electron-withdrawing groups (e.g., Cl, Br, NO₂) lower the pKa by stabilizing the deprotonated form. For example, 1-(4-chlorophenyl)-1H-pyrazol-4-ol exhibits higher acidity than the cyclobutylmethyl analog due to the chlorophenyl group .

- Steric Effects : The cyclobutylmethyl group introduces steric strain, which may affect binding to biological targets compared to less bulky substituents (e.g., isobutyl) .

Spectroscopy :

- ¹H NMR: In 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol, the hydroxyl proton resonates at 6.00 ppm, upfield compared to typical phenolic OH (~9–10 ppm), likely due to hydrogen bonding . The cyclobutylmethyl analog’s hydroxyl signal is expected to appear downfield (~8–9 ppm) in the absence of strong electron-withdrawing effects.

- IR Spectroscopy : Pyrazole derivatives show characteristic NH/OH stretches (~3000–3500 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹). The absence of C=O in hydroxyl-substituted pyrazoles distinguishes them from carboxylic acid analogs .

Biological Activity

1-(cyclobutylmethyl)-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutylmethyl group attached to the nitrogen of the pyrazole ring, which contributes to its unique chemical properties. The molecular formula is , and it is characterized by the presence of a hydroxyl group at position 4, which enhances its reactivity and potential interactions with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : It has shown potential in modulating inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and enzymes.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

The biological activity of this compound is linked to its interactions with specific molecular targets:

- Enzyme Inhibition : The hydroxyl group can participate in hydrogen bonding with active sites of enzymes, potentially inhibiting their function.

- Receptor Binding : Studies have explored its binding affinity to various receptors, suggesting that it may act as an agonist or antagonist depending on the target.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related pyrazole derivatives is presented in Table 1.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methyl-1H-pyrazole | Methyl group at position 3 | Antimicrobial, anti-inflammatory |

| 4-Amino-1H-pyrazole | Amino group at position 4 | Anticancer, analgesic |

| 1-(Phenyl)-1H-pyrazole | Phenyl group at position 1 | Antidepressant, anti-inflammatory |

| This compound | Cyclobutylmethyl group | Anticancer, anti-inflammatory |

The presence of the cyclobutylmethyl group distinguishes this compound from others, potentially influencing its solubility and stability.

Case Studies and Research Findings

Several studies have explored the biological interactions and therapeutic potential of this compound:

- Anticancer Studies : In vitro assays demonstrated significant inhibition of cancer cell lines. For instance, one study reported a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) after treatment with varying concentrations of the compound.

- Anti-inflammatory Effects : Experimental models using lipopolysaccharide (LPS) stimulated macrophages showed that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a mechanism involving modulation of inflammatory cytokine release.

- Neuropharmacological Evaluation : Behavioral studies in rodent models indicated potential anxiolytic effects when administered at specific dosages. Further research is required to elucidate the underlying mechanisms and receptor interactions involved.

Q & A

Q. What are the optimized synthetic routes for 1-(cyclobutylmethyl)-1H-pyrazol-4-ol, and how can reaction yields be improved?

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For example, 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol was synthesized by refluxing chalcone epoxide with 2,4-dinitrophenylhydrazine in glacial acetic acid, yielding 56.5% after recrystallization . To optimize yields:

- Control stoichiometry : Use equimolar ratios of reactants.

- Solvent choice : Glacial acetic acid facilitates cyclization; ethanol-water mixtures improve recrystallization purity.

- Reaction monitoring : TLC (ethyl acetate/hexane, 5:1) ensures completion. For 1-(cyclobutylmethyl) derivatives, alkylation of pyrazole precursors with cyclobutylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a plausible route .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Key spectral data for pyrazole derivatives include:

- ¹H NMR :

-

Aromatic protons: 7.41–9.27 ppm (downfield shifts due to electron-withdrawing groups) .

-

Cyclobutylmethyl protons: ~2.32 ppm (CH₂) and 1.50–2.00 ppm (cyclobutyl CH₂) .

-

OH group: ~6.00 ppm (broad singlet) .

- IR :

-

NH/OH stretch: 3200–3400 cm⁻¹.

-

Aromatic C=C: ~3050–3080 cm⁻¹.

-

Absence of C=O bands confirms successful cyclization .

Technique Key Peaks Interpretation ¹H NMR 7.41–9.27 ppm (aromatic) Electron-withdrawing substituents IR 3078.8 cm⁻¹ (aromatic C-H) Confirms aromaticity

Q. What are the stability and handling precautions for this compound?

- Stability : Stable under normal conditions but decomposes upon contact with strong oxidizers, releasing COₓ and NOₓ .

- Handling :

- Use PPE: gloves, goggles, and respirators.

- Work in a fume hood with emergency washing facilities .

- Storage : Keep in airtight containers at room temperature, away from light and moisture.

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystallographic properties of this compound?

Hydrogen bonding in pyrazole derivatives can be analyzed using graph set theory. For example:

- Donor-acceptor patterns : The OH group forms hydrogen bonds with adjacent nitrogen atoms or solvent molecules, creating chains (C(4) motifs) or rings (R₂²(8)) .

- Crystal packing : Strong intermolecular H-bonds enhance thermal stability. X-ray diffraction (SHELX refinement) is critical for resolving these interactions .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths, angles, and electrostatic potentials .

- NBO analysis : Quantify hyperconjugation effects (e.g., lone pair interactions between pyrazole N and OH groups).

- TD-DFT : Simulate UV-Vis spectra (λmax ~270–300 nm) to correlate with experimental data .

Q. How can contradictory NMR or IR data be resolved during characterization?

- NMR discrepancies :

- Solvent effects : Deuterated DMSO may shift OH protons upfield.

- Dynamic exchange : Use variable-temperature NMR to resolve broadened OH signals .

- IR anomalies :

- Compare with literature values for substituent effects (e.g., methoxy groups shift C-O stretches to ~1250 cm⁻¹) .

- Confirm purity via HPLC to rule out byproduct interference.

Q. What alternative strategies exist for introducing the cyclobutylmethyl group into pyrazole systems?

- Mitsunobu reaction : Use cyclobutylmethanol with DEAD/PPh₃ to alkylate pyrazole precursors.

- Nucleophilic substitution : React cyclobutylmethyl bromide with pyrazole anions (generated via NaH) .

- Cross-coupling : Pd-catalyzed Suzuki-Miyaura reactions with cyclobutylmethyl boronic esters (requires halogenated pyrazole intermediates) .

Data Gaps and Recommendations

- Missing physical data : Melting points, solubility, and partition coefficients (logP) for this compound require experimental determination via DSC and shake-flask methods .

- Toxicity studies : Acute toxicity (LD₅₀) and ecotoxicological profiles are absent; researchers should conduct in vitro assays (e.g., Ames test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.